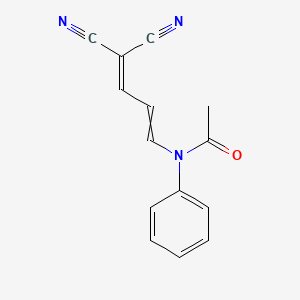
2-Ethoxyethyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C11H13NO5. It is an ester derivative of 4-nitrobenzoic acid and 2-ethoxyethanol. This compound is known for its applications in various chemical and pharmaceutical processes due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-ethoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Nitrobenzoic acid+2-EthoxyethanolH2SO42-Ethoxyethyl 4-nitrobenzoate+H2O
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites and microwave irradiation can further enhance the efficiency of the esterification process .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-ethoxyethyl 4-aminobenzoate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-ethoxyethanol.
Substitution: The nitro group in the compound can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2-Ethoxyethyl 4-aminobenzoate.
Hydrolysis: 4-Nitrobenzoic acid and 2-ethoxyethanol.
Substitution: Various substituted 2-ethoxyethyl benzoates.
Aplicaciones Científicas De Investigación
2-Ethoxyethyl 4-nitrobenzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving ester hydrolysis and enzyme kinetics.
Medicine: It is a precursor in the synthesis of local anesthetics such as benzocaine and procaine.
Industry: The compound is employed in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxyethyl 4-nitrobenzoate primarily involves its hydrolysis to 4-nitrobenzoic acid and 2-ethoxyethanol. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester bond’s cleavage is facilitated by esterases, which are enzymes that catalyze the hydrolysis of ester bonds.
Similar Compounds:
Ethyl 4-nitrobenzoate: Similar ester structure but with an ethyl group instead of an ethoxyethyl group.
Methyl 4-nitrobenzoate: Contains a methyl group instead of an ethoxyethyl group.
2-Methoxyethyl 4-nitrobenzoate: Similar structure but with a methoxyethyl group.
Uniqueness: this compound is unique due to its ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propiedades
| 37460-43-8 | |
Fórmula molecular |
C11H13NO5 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
2-ethoxyethyl 4-nitrobenzoate |
InChI |
InChI=1S/C11H13NO5/c1-2-16-7-8-17-11(13)9-3-5-10(6-4-9)12(14)15/h3-6H,2,7-8H2,1H3 |
Clave InChI |
JVKUSNIMTZCOMW-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)




![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
